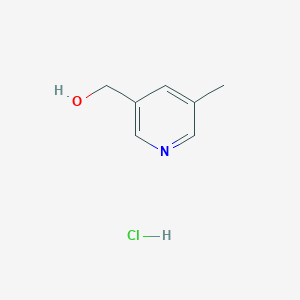
3-Bromo-2-chloro-5-(trifluoromethyl)benzonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Bromo-2-chloro-5-(trifluoromethyl)benzonitrile is an organic compound with the molecular formula C8H2BrClF3N It is characterized by the presence of bromine, chlorine, and trifluoromethyl groups attached to a benzonitrile core
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-2-chloro-5-(trifluoromethyl)benzonitrile typically involves multi-step organic reactions. One common method is the halogenation of 2-chloro-5-(trifluoromethyl)benzonitrile using bromine in the presence of a catalyst. The reaction conditions often include:
Solvent: Anhydrous solvents such as dichloromethane or chloroform.
Temperature: Controlled temperatures ranging from 0°C to room temperature.
Catalysts: Lewis acids like aluminum chloride (AlCl3) to facilitate the halogenation process.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction parameters, minimizing the risk of side reactions and improving overall efficiency.
Analyse Des Réactions Chimiques
Types of Reactions: 3-Bromo-2-chloro-5-(trifluoromethyl)benzonitrile can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromine or chlorine atoms can be replaced by nucleophiles such as amines or alkoxides.
Oxidation: The compound can be oxidized to form corresponding benzoic acid derivatives.
Reduction: Reduction reactions can convert the nitrile group to an amine group.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Catalysts like palladium on carbon (Pd/C) with hydrogen gas (H2) under mild pressure.
Major Products:
Substitution Products: Amino or alkoxy derivatives of the original compound.
Oxidation Products: Benzoic acid derivatives.
Reduction Products: Corresponding amines.
Applications De Recherche Scientifique
3-Bromo-2-chloro-5-(trifluoromethyl)benzonitrile is utilized in various scientific research applications, including:
Chemistry: As an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: In the study of enzyme inhibition and protein-ligand interactions.
Medicine: Potential use in the development of new drugs targeting specific biological pathways.
Industry: As a precursor in the manufacture of agrochemicals and specialty chemicals.
Mécanisme D'action
The mechanism by which 3-Bromo-2-chloro-5-(trifluoromethyl)benzonitrile exerts its effects depends on its interaction with molecular targets. For instance, in biological systems, it may act as an inhibitor by binding to active sites of enzymes, thereby blocking their activity. The trifluoromethyl group enhances the compound’s lipophilicity, facilitating its interaction with hydrophobic pockets in proteins.
Comparaison Avec Des Composés Similaires
- 2-Chloro-5-(trifluoromethyl)benzonitrile
- 3-Bromo-4-chloro-5-(trifluoromethyl)benzonitrile
- 3-Bromo-2-fluoro-5-(trifluoromethyl)benzonitrile
Comparison: Compared to its analogs, 3-Bromo-2-chloro-5-(trifluoromethyl)benzonitrile is unique due to the specific positioning of the bromine and chlorine atoms, which can influence its reactivity and interaction with other molecules. The presence of both halogens and the trifluoromethyl group makes it a versatile intermediate for various synthetic applications.
Propriétés
IUPAC Name |
3-bromo-2-chloro-5-(trifluoromethyl)benzonitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H2BrClF3N/c9-6-2-5(8(11,12)13)1-4(3-14)7(6)10/h1-2H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OSRDHZSNNUZGQO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1C#N)Cl)Br)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H2BrClF3N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.46 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![2-Amino-3-[5-fluoro-2-(trifluoromethoxy)phenyl]propanoic acid](/img/structure/B8118459.png)
![2-[4-[[(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-phenylmethoxypropanoyl]oxymethyl]phenyl]acetic acid](/img/structure/B8118485.png)

![2-Bromo-1-[6-(4-fluorophenyl)-2-methylpyridin-3-yl]ethanone](/img/structure/B8118499.png)
![6-Methyl-6-azabicyclo[3.1.1]heptan-3-amine](/img/structure/B8118500.png)

